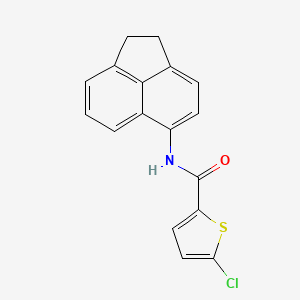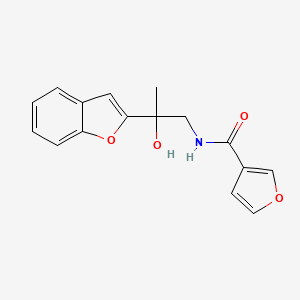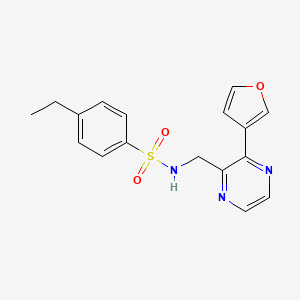
N-(2-(3,4-Dimethoxyphenyl)ethyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamide
カタログ番号 B2765926
CAS番号:
442669-17-2
分子量: 418.85
InChIキー: XHJMPDXQNRAUSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3,4-Dimethoxyphenyl)ethyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamide” is a chemical compound with the molecular formula C21H20ClFN2O4 . It has a molecular weight of 418.85 .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods. Unfortunately, the specific structural details are not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. It’s likely that it can undergo reactions typical of formamides .科学的研究の応用
Chemical Synthesis and Mechanisms
- The study by Ledenyova et al. (2018) explores the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This highlights the complex reactions possible with closely related chemical structures Ledenyova et al., 2018.
Synthetic Pathways
- Owton et al. (1995) described a synthetic pathway for an analogue of the osteoarthritis drug rhein, demonstrating the process from lithiation of N,N-Diethyl(2-methoxy-4-methyl)benzamide to obtaining 4,5,8-trimethoxy-2-methylanthraquinone. This research illustrates the meticulous steps required to synthesize complex organic molecules with potential therapeutic applications Owton et al., 1995.
Asymmetric Synthesis
- Schöllkopf et al. (1985) conducted asymmetric synthesis of α‐aminophosphonic acids, showcasing the enantioselective synthesis of L‐(1‐aminoethyl)phosphonic acid through asymmetric catalytic hydrogenation. This research emphasizes the importance of chirality in chemical synthesis for creating compounds with specific biological activities Schöllkopf et al., 1985.
Biological Activities
- Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities, identifying compounds with higher potency than reference drugs. This study underscores the continuous search for new therapeutic agents against infectious diseases Bodige et al., 2020.
Advanced Materials Synthesis
- Spoorthy et al. (2021) explored the synthesis, characterisation, and antimicrobial evaluation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates, demonstrating the potential of these compounds in creating materials with antimicrobial properties. This research is a testament to the interdisciplinary applications of chemical compounds in materials science Spoorthy et al., 2021.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4/c1-12-18(20(25-29-12)19-14(22)5-4-6-15(19)23)21(26)24-10-9-13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMPDXQNRAUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)
![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)
![1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2765852.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)
![3,6-diethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765854.png)



![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2765861.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)